Gestodene acetate Gestodene acetate
Brand Name: Vulcanchem
CAS No.: 64133-16-0
VCID: VC3097267
InChI: InChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,11,13-14,18-21H,4,6-10,12H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
SMILES: CCC12CCC3C(C1C=CC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34
Molecular Formula: C23H28O3
Molecular Weight: 352.5 g/mol

Gestodene acetate

CAS No.: 64133-16-0

Cat. No.: VC3097267

Molecular Formula: C23H28O3

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Gestodene acetate - 64133-16-0

Specification

CAS No. 64133-16-0
Molecular Formula C23H28O3
Molecular Weight 352.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,11,13-14,18-21H,4,6-10,12H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
Standard InChI Key LOSTYGORRFXVOZ-GOMYTPFNSA-N
Isomeric SMILES CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34
SMILES CCC12CCC3C(C1C=CC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34
Canonical SMILES CCC12CCC3C(C1C=CC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34

Introduction

Chemical Properties

Chemical Structure and Identification

Gestodene has the molecular formula C₂₁H₂₆O₂ and a molecular weight of 310.4299 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one . It is also known by several synonyms, including 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,15-dien-20-yn-3-one and SH B 331 .

Gestodene acetate would theoretically involve acetylation of the 17-hydroxyl group of gestodene, resulting in an acetate ester with a potential molecular formula of C₂₃H₂₈O₃. This modification would change the functional group at position 17 from a hydroxyl (-OH) to an acetate ester (-OCOCH₃), potentially altering its physicochemical and pharmacological properties.

Physical Properties

Gestodene has a melting point of approximately 197.9°C . It exhibits significant lipophilicity, which contributes to its high bioavailability (96%, range 87-111%) and extensive protein binding (98%) when administered orally . The parent compound is primarily metabolized in the liver through reduction and hydroxylation processes, with an elimination half-life of 12-15 hours .

The acetylation of gestodene to form gestodene acetate would likely alter these physical properties. Typically, acetate esters of steroids demonstrate increased lipophilicity compared to their parent compounds, which can affect their absorption, distribution, metabolism, and elimination profiles in biological systems.

Table 1: Physical Properties of Gestodene

PropertyValue
Molecular Weight310.437 g/mol
Melting Point197.9°C
Bioavailability96% (87-111%)
Protein Binding98% (64% to SHBG, 34% to albumin)
Elimination Half-life12-15 hours
ExcretionPrimarily via urine

Pharmacological Profile

Mechanism of Action of Parent Compound

Molecular docking simulations suggest that gestodene binds to an allosteric site of PAR1, distinct from the orthosteric site where PAR1 antagonists bind. Specifically, gestodene potentially interacts with residues Leu199, Pro368, Tyr371, and Tyr372 located in the cytosolic domain of PAR1 . This interaction contributes to its effects on platelet aggregation and potentially to the increased risk of venous thromboembolism associated with gestodene-containing contraceptives.

If gestodene acetate were to be metabolized to gestodene in vivo, it might ultimately exert similar effects, although potentially with modified onset and duration due to the need for deacetylation by esterases in the body.

Pharmacokinetics

In a bioequivalence study of oral contraceptive formulations containing ethinylestradiol and gestodene, the following pharmacokinetic parameters were observed for gestodene:

Table 2: Mean Pharmacokinetic Parameters of Gestodene from Bioequivalence Study

ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)
AUC₀₋ₜ (pg.h/mL)17439.7417472.37
AUC₀₋ᵢₙf (pg.h/mL)20120.8020349.41
Cₘₐₓ (pg/mL)2486.402120.84

The mean maximum plasma concentration (Cmax) of gestodene was found to be 2290.04 pg/mL in the reference product and 2663.22 pg/mL in the test product, occurring 1 hour and 0.75 hours after administration, respectively . These parameters contribute to the understanding of gestodene's pharmacokinetic profile and provide a basis for considering how an acetate derivative might differ.

Acetate esters of steroids typically function as prodrugs, requiring enzymatic hydrolysis by esterases to release the active compound. If gestodene acetate were developed, it might demonstrate different pharmacokinetic parameters compared to gestodene, potentially including modified absorption profiles, different volume of distribution, altered elimination half-life, and potentially modified onset and duration of action.

Effects on Platelet Aggregation and Coagulation

Research has identified a potential mechanism for the increased risk of venous thromboembolism associated with gestodene-containing oral contraceptives. Studies show that gestodene significantly enhances PAR1-mediated platelet aggregation . In experimental studies, gestodene was found to significantly increase PAR1-AP-induced internalization of PAR1, enhance phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), potentiate PAR1-AP-induced morphological changes in megakaryoblastic leukemia cells (MEG-01), and augment PAR1-AP-induced human platelet aggregation .

The research demonstrated that gestodene significantly increased PAR1-AP-induced maximum aggregation, slope, and area under curve, excluding lag time, compared to vehicle. Notably, vorapaxar (a PAR1 antagonist) significantly decreased the gestodene-induced increases in these parameters . These findings suggest that enhancement of PAR1 signaling by gestodene may contribute to its thrombotic risk profile.

In a pharmacokinetic study of 14 healthy female volunteers, a tri-step formulation cycle increased the maximum concentration (Cmax) of gestodene up to 19.4 ng/mL (approximately 63 nM) . While this circulating level may be inadequate to markedly augment platelet PAR1 activity systemically, the transient elevated gestodene concentrations in the intestine following oral administration may be sufficient to transiently and locally potentiate PAR1 activation in platelets, potentially contributing to thrombus formation .

Clinical Applications

Current Formulations Containing Gestodene

Gestodene is primarily used in combined oral contraceptive formulations. Products containing gestodene include:

  • Meliane: 20 micrograms ethinylestradiol + 75 micrograms gestodene

  • Gynera: 30 micrograms ethinylestradiol + 75 micrograms gestodene

  • Femodene/Femodette

  • Minulet

  • Harmonet

  • Minesse

These formulations are available in monophasic, biphasic, or triphasic regimens, allowing for flexible dosing strategies. Gestodene has also been used in menopausal hormone therapy .

Efficacy in Clinical Trials

Clinical trials have demonstrated the high contraceptive efficacy of gestodene-containing formulations. In one randomized clinical trial comparing triphasic oral contraceptives containing either gestodene or norethindrone, both preparations were effective in preventing pregnancy, with no pregnancies reported during the study period .

The study found that the gestodene preparation demonstrated significantly superior cycle control and general tolerance compared to the norethindrone formulation. Women in the gestodene group experienced less breakthrough bleeding (19.3% versus 29.6%) and were less likely to gain more than 2 kilograms compared to those in the norethindrone group .

Novel Starting Approaches

Recent research has explored alternative starting approaches for hormonal contraceptives containing gestodene:

A randomized single-blind non-inferiority trial compared the efficacy of 4 milligrams drospirenone progestin-only pills versus combined oral contraceptive pills containing 0.02 milligrams ethinylestradiol and 0.075 milligrams gestodene using a delayed-starting approach . This study contributes to understanding the flexibility in gestodene administration protocols.

Another study evaluated the effectiveness of quick starting combined oral contraception containing nomegestrol acetate and estradiol compared with gestodene and ethinyl estradiol. Results showed that quick starting combined oral contraception during days 7-9 of the menstrual cycle can inhibit ovulation for more than 90%, with the quick starting nomegestrol acetate/estradiol being non-inferior to gestodene/ethinyl estradiol for preventing ovulation and suppressing follicular growth .

Theoretical Aspects of Gestodene Acetate

Chemical Considerations

Acetylation of gestodene to form gestodene acetate would involve the addition of an acetyl group to the 17-hydroxyl position, resulting in an acetate ester. This modification would alter the molecule's physicochemical properties in several ways:

  • Increased Lipophilicity: The addition of an acetate group typically increases the lipophilicity of steroid molecules, which can affect their absorption, distribution, and receptor binding characteristics. This could potentially enhance membrane permeability while possibly reducing aqueous solubility.

  • Prodrug Properties: Acetate esters often function as prodrugs, requiring enzymatic hydrolysis by esterases to release the active parent compound. This additional metabolic step can modify the pharmacokinetic profile, potentially providing more sustained release of the active compound.

  • Stability: The acetate ester might demonstrate different chemical stability compared to the parent hydroxyl compound, potentially affecting shelf-life and storage requirements of pharmaceutical formulations.

Analytical Methods

Detection and Quantification

Various analytical methods are employed for the detection and quantification of gestodene in pharmaceutical formulations and biological samples. These methods would likely require modification for analyzing gestodene acetate:

  • High-Performance Liquid Chromatography (HPLC): Used for quantification in pharmaceutical formulations and sometimes biological samples. For gestodene acetate, modifications to mobile phase composition might be necessary to account for increased lipophilicity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity for detection in complex biological matrices. This method would be valuable for distinguishing between gestodene acetate and its metabolite gestodene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Sometimes used for steroid analysis, though may require derivatization. The acetate modification might affect the need for or type of derivatization required.

If gestodene acetate were to be analyzed, these methods would need to account for both the intact ester and the deacetylated product. Bioequivalence studies would need to be specifically designed to capture the pharmacokinetic profile of gestodene acetate and its conversion to gestodene.

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